N-benzyl-4-chloro-N-ethylbenzamide
Description
Properties
IUPAC Name |
N-benzyl-4-chloro-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(17)11-9-14/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCZOYNXKDZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The 4-chloro group in N-benzyl-4-chloro-N-ethylbenzamide is electron-withdrawing, similar to the 4-CF₃ group in , which reduces electron density on the aromatic ring. This contrasts with 4-NO₂ in , a stronger electron-withdrawing group that enhances reactivity in electrophilic substitutions. N-Ethyl vs.
Synthetic Routes :
- Most analogs (e.g., ) are synthesized via amide coupling between acyl chlorides and amines. For example, uses 4-nitrobenzoyl chloride and a chloro-substituted phenethylamine.
- The absence of ethyl-substituted analogs in the evidence suggests that N-ethyl groups may require specialized alkylation steps, as seen in carbodiimide-mediated couplings .
Spectroscopic Characterization :
- NMR : Compounds like show distinct aromatic proton shifts (δ 7.5–8.3 ppm for nitro groups) compared to chloro-substituted analogs (δ 7.2–7.8 ppm) .
- Fluorescence : Derivatives with methoxy groups (e.g., ) exhibit enhanced fluorescence due to electron-donating effects, whereas chloro substituents may quench emission .
Crystallographic Data :
- X-ray studies (e.g., ) reveal planar amide linkages and intermolecular hydrogen bonding in chloro-substituted benzamides, influencing packing efficiency and melting points.
Q & A
Q. How can reaction conditions be optimized for synthesizing N-benzyl-4-chloro-N-ethylbenzamide with high yield and purity?
Methodological Answer:
- Stepwise synthesis : Begin with benzoylation of N-ethylbenzylamine using 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere to minimize hydrolysis .
- Catalyst optimization : Use triethylamine (TEA) as a base to neutralize HCl byproducts, improving reaction efficiency. Monitor pH to avoid side reactions (e.g., over-acylation) .
- Temperature control : Maintain 0–5°C during reagent addition, then gradually warm to room temperature for 12–24 hours. Lower temperatures reduce unwanted dimerization .
- Workup : Extract the product with DCM, wash with saturated NaHCO₃ to remove residual acid, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-chloro group at δ 7.2–7.4 ppm) and N-ethylbenzyl group integration (CH₂CH₃ triplet at δ 1.2–1.4 ppm) .
- ¹³C NMR : Verify carbonyl resonance (C=O at ~165 ppm) and chlorine-induced deshielding of the benzamide ring .
- Mass spectrometry : Use high-resolution ESI-MS to validate molecular ion [M+H]⁺ (expected m/z = 318.12) and isotopic chlorine patterns .
- Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C: 67.80%, H: 5.40%) for purity assessment .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinases, proteases) using fluorometric or colorimetric substrates. For example, test against tyrosine kinases due to the benzamide scaffold’s known interactions .
- Target identification : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-ATP for kinase targets) to assess specificity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include a positive control (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: chloroform/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters to resolve disorder in the benzyl/ethyl groups .
- Twinned data handling : If twinning is observed (common in benzamides), employ SHELXD for structure solution and PLATON’s TWINABS for data scaling .
- Validation : Check for voids using Mercury’s void analysis and validate hydrogen bonding (e.g., N–H···O=C interactions) with a 2.5–3.0 Å cutoff .
Q. How should researchers address contradictory bioactivity data across different assay platforms?
Methodological Answer:
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Solubility checks : Measure compound solubility in assay buffers (e.g., PBS, DMSO) via HPLC-UV. Precipitation can falsely reduce apparent activity .
- Metabolic interference : Test for off-target effects using liver microsome stability assays. For example, cytochrome P450 inhibition may confound cellular data .
Q. What computational strategies can predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with a flexible ligand and rigid receptor (e.g., PDB: 3POZ for kinase targets). Prioritize poses with hydrogen bonds to backbone amides or π-π stacking with aromatic residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein interaction frequencies (e.g., salt bridges with Asp86 in kinases) .
- Free energy calculations : Apply MM-GBSA to rank binding affinities. Compare with experimental IC₅₀ values to refine force field parameters .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Electron-withdrawing groups : Replace the para-chloro with CF₃ to enhance electron deficiency, potentially improving kinase inhibition. Monitor solubility trade-offs .
- N-Substitution : Replace ethyl with cyclopropyl to restrict conformational flexibility. Use X-ray data to confirm altered dihedral angles and steric effects .
- Bioisosteres : Substitute benzamide with thiazolecarboxamide. Test via parallel synthesis and compare IC₅₀ values in dose-response assays .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS. Chlorine substituents may hydrolyze to carboxylic acids under basic conditions .
- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess light-induced decomposition. Benzamide derivatives often form radicals under UV-A exposure .
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (expected >200°C for benzamides) to guide storage conditions .
Q. How can researchers optimize solubility without compromising bioactivity?
Methodological Answer:
- Co-solvent systems : Use PEG 400/water (20:80 v/v) for in vitro assays. Confirm compatibility via dynamic light scattering (DLS) for aggregate formation .
- Prodrug design : Introduce phosphate esters at the benzyl position. Test hydrolysis rates in plasma and intracellular environments .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (70–100 nm via nanoprecipitation). Measure encapsulation efficiency via UV-vis and release kinetics .
Q. What strategies resolve chiral impurities in asymmetric synthesis routes?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) for baseline resolution .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with L-tartaric acid. Monitor enantiomeric excess (ee) via polarimetry .
- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates. Validate ee via ¹H NMR with chiral shift reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
